molecular formula C3HClF4O B1306015 2,2,3,3-Tetrafluoropropionyl Chloride CAS No. 663-73-0

2,2,3,3-Tetrafluoropropionyl Chloride

Cat. No.: B1306015
CAS No.: 663-73-0
M. Wt: 164.48 g/mol
InChI Key: BASQMECTPQYEIA-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropionyl Chloride is an organofluorine compound with the molecular formula C3HClF4O. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The presence of multiple fluorine atoms imparts unique chemical properties to the compound, making it valuable in various industrial and research applications.

Scientific Research Applications

2,2,3,3-Tetrafluoropropionyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the modification of biomolecules to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and performance materials.

Safety and Hazards

2,2,3,3-Tetrafluoropropanoyl chloride is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements for this compound include H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropanoyl chloride typically involves the chlorination of 2,2,3,3-tetrafluoropropanoic acid. This reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:

C3H2F4O2+SOCl2C3HClF4O+SO2+HCl\text{C3H2F4O2} + \text{SOCl2} \rightarrow \text{C3HClF4O} + \text{SO2} + \text{HCl} C3H2F4O2+SOCl2→C3HClF4O+SO2+HCl

Industrial Production Methods: On an industrial scale, the production of 2,2,3,3-tetrafluoropropanoyl chloride involves the continuous chlorination of 2,2,3,3-tetrafluoropropanoic acid in a flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoropropionyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3-tetrafluoropropanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 2,2,3,3-tetrafluoropropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases are used at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    2,2,3,3-Tetrafluoropropanoic acid: from hydrolysis.

    2,2,3,3-Tetrafluoropropanol: from reduction.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce fluorinated moieties into target molecules.

Comparison with Similar Compounds

  • 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride
  • 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Comparison:

  • 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride and 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride are similar in structure but differ in the halogen atom attached to the carbonyl carbon. These compounds exhibit similar reactivity patterns but may differ in their physical properties and specific applications.
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is a perfluorinated compound with a different functional group. It is used as an alternative to perfluorooctanoic acid in the fluoropolymer industry due to its unique properties.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4O/c4-1(9)3(7,8)2(5)6/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASQMECTPQYEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380241
Record name 2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663-73-0
Record name 2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 663-73-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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